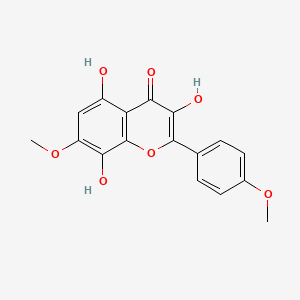
3,5,8-Trihydroxy-7,4'-dimethoxyflavone
Descripción general
Descripción
3,5,8-Trihydroxy-7,4’-dimethoxyflavone is a type of flavonoid compound . It is functionally related to quercetin . It has been found in several plant species including Betula exilis, Zingiber mekongense, and Alpinia flabellata .
Molecular Structure Analysis
The molecular formula of 3,5,8-Trihydroxy-7,4’-dimethoxyflavone is C17H14O7 . The average mass is 330.29 Da . The structure is related to kaempferol, but the hydroxy groups at certain positions have been replaced by methoxy groups .Aplicaciones Científicas De Investigación
Allelopathic Activity
3,5,8-Trihydroxy-7,4'-dimethoxyflavone, a flavone isolated from allelopathic rice, has shown significant inhibitory activity on weeds and fungal pathogens. It was found to inhibit the growth of various weeds and the spore germination of fungal pathogens without inhibiting rice growth. This suggests its potential use as a natural herbicide and fungicide in agriculture (Kong et al., 2004).
Antibacterial Properties
Studies have identified specific flavones, closely related to this compound, demonstrating antibacterial activity against various bacteria, including Salmonella typii and Staphylococcus aureus. This highlights the potential of such compounds in the development of new antibacterial agents (Edewor & Olajire, 2011).
Antioxidant and Anticholinergic Properties
This flavone has been studied for its antioxidant properties, showing significant scavenging activity in various assays. It also exhibited inhibitory effects against human enzymes like carbonic anhydrase and cholinesterases, suggesting its potential in treating neurological disorders (Durmaz, 2019).
Bioactive Polyphenolic Compound
Tricin, a similar flavone, has been identified as a bioactive polyphenolic compound with potential health benefits for human nutrition and as a candidate for cancer chemoprevention. Its natural occurrence, biosynthesis, and biological properties, including metabolism and toxicology, have been reviewed, emphasizing its value in food, nutrition, and pharmacology (Jiang, Song & Jin, 2020).
Anti-Inflammatory and Analgesic Actions
A study has shown that a flavone derivative, similar in structure to this compound, has effective anti-inflammatory and analgesic properties. This indicates the potential use of such compounds in developing new anti-inflammatory and pain-relieving drugs (Krishnaveni, Suja, Vasanth & Devi, 1997).
Propiedades
IUPAC Name |
3,5,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)16-15(21)14(20)12-10(18)7-11(23-2)13(19)17(12)24-16/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNDTCXLDRQEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220974 | |
| Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70703-48-9 | |
| Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


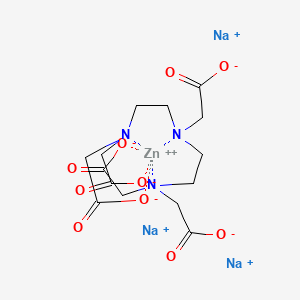
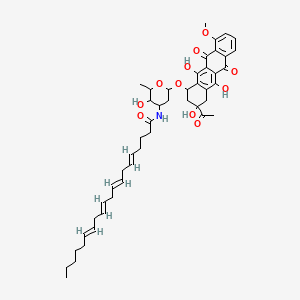
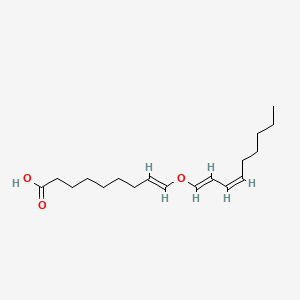
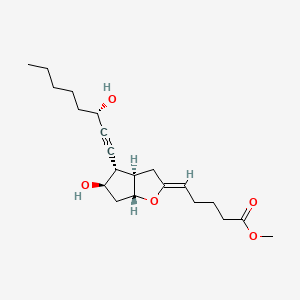
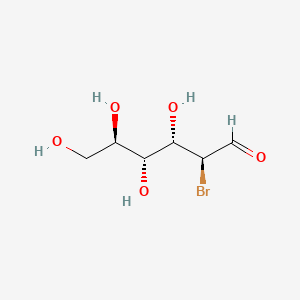
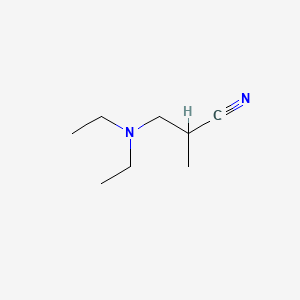
![1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)
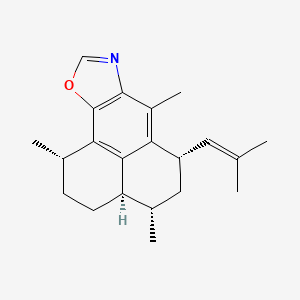
![N-[(1R,2R)-1-hydroxy-3-(4-morpholinyl)-1-phenylpropan-2-yl]decanamide](/img/structure/B1238134.png)

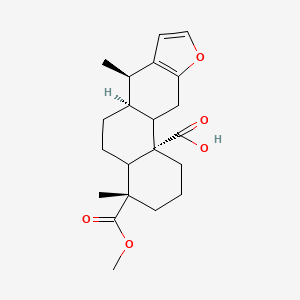

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1238140.png)

